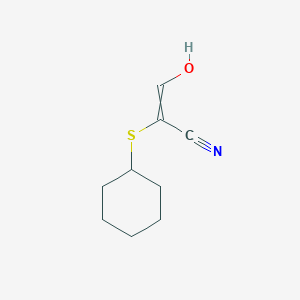
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to a hydroxyprop-2-enenitrile backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile beinhaltet typischerweise die Reaktion von Cyclohexylthiol mit einem geeigneten Propenenitril-Derivat unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Verwendung einer Base wie Natriumhydrid (NaH) zur Deprotonierung des Thiols, gefolgt von einer nukleophilen Addition an das Propenenitril. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Tetrahydrofuran (THF) bei niedrigen Temperaturen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde auf Effizienz, Wirtschaftlichkeit und Sicherheit optimiert werden. Dazu könnten die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Systemen zur präzisen Steuerung von Reaktionsparametern und fortschrittliche Reinigungsverfahren wie Chromatographie oder Kristallisation gehören.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanyl-Gruppe kann zu einem Sulfoxid oder Sulfon oxidiert werden, indem man Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) verwendet.
Reduktion: Die Nitril-Gruppe kann zu einem Amin reduziert werden, indem man Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung verwendet.
Substitution: Die Hydroxy-Gruppe kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird, indem man Reagenzien wie Tosylchlorid (TsCl) in Gegenwart einer Base verwendet.
Häufige Reagenzien und Bedingungen
Oxidation: H2O2, m-CPBA
Reduktion: LiAlH4, katalytische Hydrierung
Substitution: TsCl, Base (z. B. Pyridin)
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone
Reduktion: Amine
Substitution: Tosylate, andere substituierte Derivate
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.
Biologie: Mögliche Verwendung bei der Entwicklung bioaktiver Verbindungen. Seine Derivate können biologische Aktivität aufweisen, was es zu einem Kandidaten für die Arzneimittelforschung und -entwicklung macht.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften. Verbindungen mit ähnlichen Strukturen haben vielversprechende Ergebnisse bei der Behandlung verschiedener Krankheiten gezeigt, darunter Diabetes und Krebs.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt. Seine Reaktivität kann zur Herstellung von Polymeren, Beschichtungen und anderen fortschrittlichen Materialien genutzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von this compound hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein der Sulfanyl-Gruppe kann ihre Bindungsaffinität und -spezifität beeinflussen, während die Nitril- und Hydroxy-Gruppen an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen können.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfanyl group can influence its binding affinity and specificity, while the nitrile and hydroxy groups can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Phenylsulfanyl)-3-hydroxyprop-2-enenitrile
- 2-(Methylsulfanyl)-3-hydroxyprop-2-enenitrile
- 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enamide
Einzigartigkeit
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile ist aufgrund des Vorhandenseins der Cyclohexylsulfanyl-Gruppe einzigartig, die spezifische sterische und elektronische Eigenschaften verleiht. Dies macht es von anderen ähnlichen Verbindungen unterscheidbar und beeinflusst seine Reaktivität und potenziellen Anwendungen. Die Cyclohexyl-Gruppe sorgt für Sperrigkeit, was die Interaktion der Verbindung mit anderen Molekülen und ihre Gesamtstabilität beeinflussen kann.
Eigenschaften
CAS-Nummer |
345581-26-2 |
|---|---|
Molekularformel |
C9H13NOS |
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
2-cyclohexylsulfanyl-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C9H13NOS/c10-6-9(7-11)12-8-4-2-1-3-5-8/h7-8,11H,1-5H2 |
InChI-Schlüssel |
LWKKYTCDMAPOTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SC(=CO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)
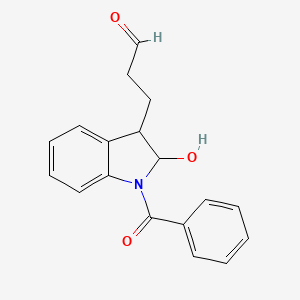
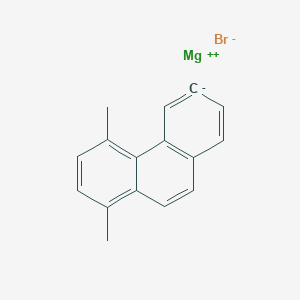
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)
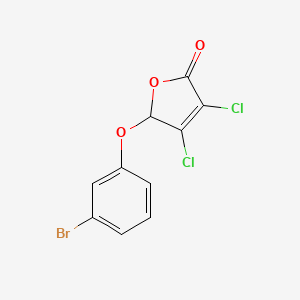
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
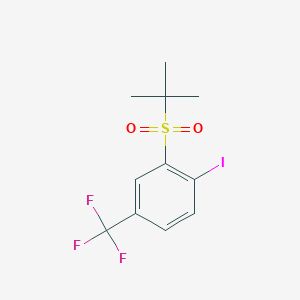

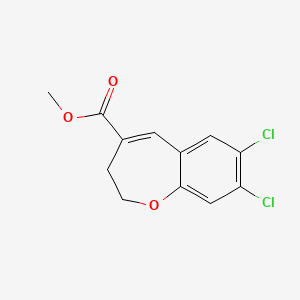
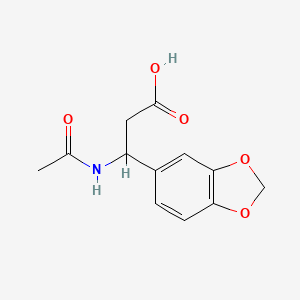
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
